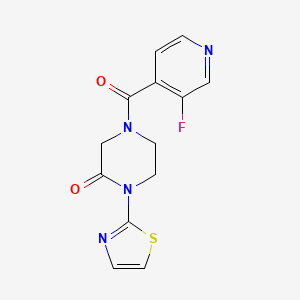
4-(3-Fluoroisonicotinoyl)-1-(thiazol-2-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-Fluoroisonicotinoyl)-1-(thiazol-2-yl)piperazin-2-one, commonly known as FITP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a heterocyclic organic molecule that consists of a thiazole ring, a piperazine ring, and a fluorinated isonicotinoyl moiety.
Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
- Microwave-assisted synthesis techniques have been employed to create hybrid molecules containing piperazine and thiazole structures, demonstrating good to moderate antimicrobial activities against various microorganisms. This approach signifies the compound's relevance in developing new antimicrobial agents (Başoğlu et al., 2013).
Molecular Structure and Intermolecular Interactions
- Studies on closely related compounds exhibit that slight variations in molecular structure can significantly affect intermolecular interactions, highlighting the importance of structural analysis in designing compounds with desired properties (Mahesha et al., 2019).
Synthesis and Characterization for Biological Evaluation
- The synthesis and characterization of similar compounds, followed by an evaluation of their antibacterial and anthelmintic activities, demonstrate the potential of these molecules in medical applications. This area of research indicates the compound's potential for further exploration in drug discovery (Sanjeevarayappa et al., 2015).
Antimycobacterial and Antimicrobial Screening
- Some fluoro-substituted compounds have shown promising antimicrobial and antimycobacterial activities, suggesting the potential for developing new therapeutic agents against microbial infections (Jagtap et al., 2010).
Antimicrobial Agents Development
- The development of novel compounds with specific substitutions, such as fluorine, has been targeted for their antimicrobial potential, indicating a wide area of application for compounds with similar structures in combating resistant microbial strains (Holla et al., 2003).
properties
IUPAC Name |
4-(3-fluoropyridine-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O2S/c14-10-7-15-2-1-9(10)12(20)17-4-5-18(11(19)8-17)13-16-3-6-21-13/h1-3,6-7H,4-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWGJLXFONUFHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=C(C=NC=C2)F)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoropyridine-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(2-Methoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B2728420.png)


![(E)-3-phenyl-N-[3-[[(E)-3-phenylprop-2-enoyl]amino]naphthalen-2-yl]prop-2-enamide](/img/structure/B2728426.png)
![1-(3-methoxypropyl)-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2728427.png)



![Ethyl 2-[2-[2-(benzylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2728432.png)
![N-Methyl-N-[2-[1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2728433.png)
![3-Fluoro-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2728436.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2728437.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2728438.png)
